molecular formula C19H17N5O4 B2752373 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1797858-95-7

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2752373
CAS RN: 1797858-95-7
M. Wt: 379.376
InChI Key: FUYMWXBUJUMBSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the furan ring could be formed via a Paal-Knorr synthesis or similar method, while the oxadiazole ring might be formed through a cyclization reaction . The exact methods would depend on the specific reactants and conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings suggests that the molecule may have a rigid, three-dimensional structure. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the furan ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The oxadiazole ring is also stable and can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like methoxy could make the compound soluble in polar solvents. The compound’s melting point, boiling point, and other properties could be determined experimentally .

Scientific Research Applications

Antibacterial Agents

Furan derivatives have been recognized for their antibacterial properties, particularly against gram-positive and gram-negative bacteria . The presence of the furan-2-yl and oxadiazol-5-yl groups in the compound could potentially enhance its efficacy as an antibacterial agent. This application is crucial in the development of new medications to combat antibiotic resistance.

Antifungal Applications

Compounds containing furan rings have shown activity against yeast-like fungi such as Candida albicans . The compound’s potential antifungal properties could lead to the development of new treatments for fungal infections.

Anticancer Research

The structural complexity of the compound, including the furan and pyrazole moieties, may offer cytotoxic effects against various cancer cell lines . This suggests its potential use in anticancer drug development and therapeutic research.

Agrochemical Development

Furan derivatives have been used in the synthesis of agrochemicals with phytogrowth-inhibitory activity . The compound could be explored for its herbicidal activity, contributing to sustainable agriculture by managing weed growth.

Organofluorine Chemistry

The compound’s structure allows for the introduction of fluorine atoms or fluorinated moieties, which are significant in pharmaceuticals, agrochemicals, and material science . This application is important for enhancing the metabolic stability and binding properties of bioactive molecules.

Urease Inhibition

Furan derivatives have been reported to increase the activity of urease inhibitors, which are important in the treatment of certain diseases . The compound could be investigated for its efficacy as a urease inhibitor.

Synthetic Chemistry

The compound’s structure provides a platform for various synthetic chemistry applications, including the development of novel synthetic methods and the creation of structurally diverse molecules .

Molecular Mechanistic Studies

The compound can be used in theoretical and molecular mechanistic investigations to understand the interactions at the molecular level, which is fundamental in drug design and discovery .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, it might interact with a specific biological target such as a protein or enzyme. The specific functional groups and overall structure of the molecule would determine its interaction with the target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many organic compounds are flammable, and some can be harmful or toxic if ingested or inhaled. Proper safety precautions should be taken when handling this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and effects. For example, if it shows promising activity in biological assays, it could be further developed as a drug. Alternatively, if it has interesting chemical or physical properties, it could be studied for potential use in materials or other applications .

properties

IUPAC Name

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4/c1-24-11-13(19(22-24)26-2)18(25)20-14-7-4-3-6-12(14)10-16-21-17(23-28-16)15-8-5-9-27-15/h3-9,11H,10H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYMWXBUJUMBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

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